molecular formula C9H14ClNO B2559813 (2S)-1-amino-3-phenylpropan-2-ol hydrochloride CAS No. 2173638-16-7

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride

Cat. No.: B2559813
CAS No.: 2173638-16-7
M. Wt: 187.67
InChI Key: GKSPVIFXXCRJKE-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. It is a white crystalline powder that is soluble in water and commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 3-phenyl-2-oxopropanal using a chiral reducing agent to ensure the formation of the (2S)-enantiomer. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone or aldehyde. This process is carried out in large reactors under high pressure and temperature, using a chiral catalyst to achieve the desired enantiomeric purity. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be further reduced to form the corresponding alcohol.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-phenyl-2-oxopropanal or 3-phenyl-2-oxopropanoic acid.

    Reduction: Formation of 1-amino-3-phenylpropan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The exact mechanism of action may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
  • (2S)-2-amino-3-buten-1-ol hydrochloride
  • (2S)-2-fluorocyclopropan-1-amine hydrochloride

Uniqueness

(2S)-1-amino-3-phenylpropan-2-ol hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a phenyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

(2S)-1-amino-3-phenylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSPVIFXXCRJKE-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.